4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
CAS No.:
Cat. No.: VC16307472
Molecular Formula: C22H22N4O3S2
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3S2 |
|---|---|
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | 4-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C22H22N4O3S2/c1-2-11-26-21(29)18-15-5-3-4-6-16(15)31-20(18)25-22(26)30-12-17(27)24-14-9-7-13(8-10-14)19(23)28/h2,7-10H,1,3-6,11-12H2,(H2,23,28)(H,24,27) |
| Standard InChI Key | XAGMGFTWTYBBMJ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4 |
Introduction
Structural and Physicochemical Characterization
The compound features a fused benzothieno[2,3-d]pyrimidine core modified at position 2 with a sulfanyl-acetyl-amino-benzamide substituent and at position 3 with a propenyl group. Its IUPAC name systematically describes this architecture:
-
Position 2 modification: Sulfanyl acetyl amino linkage to benzamide
Table 1: Key Physicochemical Properties
The extended conjugation system enables π-π stacking interactions critical for biological target engagement . The propenyl group enhances membrane permeability compared to earlier derivatives .
Synthetic Methodologies
Industrial synthesis employs convergent strategies combining three key intermediates:
-
Benzothieno-pyrimidinone core: Prepared via cyclocondensation of 2-aminobenzothiophene-3-carboxylates with β-ketoesters under acidic conditions
-
Sulfanyl acetyl spacer: Introduced through nucleophilic substitution using mercaptoacetic acid derivatives
-
Benzamide terminus: Coupled via carbodiimide-mediated amide bond formation
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | PPA (polyphosphoric acid) | 140°C | 68% |
| 2 | DCC, DMAP in DMF | 0-25°C | 82% |
| 3 | HATU, DIPEA in DCM | -20°C | 76% |
Recent advances utilize continuous flow reactors to improve the exothermic cyclization step (Step 1), achieving 92% conversion with residence times <5 minutes . Purification challenges due to polar byproducts are addressed through orthogonal chromatography systems combining silica gel and Sephadex LH-20.
Biological Activity and Mechanism
The compound demonstrates multimodal target engagement through its hybrid structure:
Enzyme Inhibition
-
SIRT2 selectivity: IC₅₀ = 3.2 μM against human SIRT2 vs >100 μM for SIRT1/3
-
HDAC6 modulation: 47% inhibition at 10 μM through zinc chelation
-
Kinase profiling: Moderate activity against CDK5 (Ki = 8.9 μM) and GSK3β (Ki = 12.4 μM)
Cellular Effects
-
Neuroprotection: Reduces polyQ aggregation by 62% in HD patient-derived neurons at 5 μM
-
Antiproliferative activity: GI₅₀ = 7.8 μM against HeLa cells via tubulin hyperacetylation
-
Anti-inflammatory: Suppresses LPS-induced TNF-α by 78% at 10 μM in macrophages
The dual sulfur atoms coordinate transition metals in enzyme active sites, while the benzamide moiety mimics native peptide substrates . Molecular dynamics simulations reveal stable binding to SIRT2's hydrophobic channel (RMSD <1.8 Å over 100 ns) .
Pharmacological Profiling
Table 3: ADME Properties
Structural modifications address earlier metabolic liabilities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume